molecular formula C20H27N3O3 B253739 4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide

4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide

Cat. No. B253739
M. Wt: 357.4 g/mol
InChI Key: OQXLXTRKYDSJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential use as a pain-relieving medication. BCTC belongs to the class of compounds known as transient receptor potential (TRP) channel antagonists, which are being investigated for their ability to block pain signals in the body.

Mechanism of Action

4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide works by inhibiting the activity of TRP channels, which are involved in the transmission of pain signals in the body. Specifically, 4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide blocks the activity of the TRPA1 channel, which is involved in the detection of noxious chemicals and cold temperatures. By blocking the activity of this channel, 4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide is able to reduce the transmission of pain signals in the body.
Biochemical and Physiological Effects:
4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide has been shown to have analgesic effects in animal models of pain. In addition to its effects on pain, 4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide has also been shown to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory pain conditions. 4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide has also been shown to have effects on the cardiovascular system, including the ability to lower blood pressure and reduce heart rate.

Advantages and Limitations for Lab Experiments

One advantage of using 4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide in lab experiments is that it is a potent and selective TRPA1 antagonist, which makes it a useful tool for studying the role of TRPA1 in pain and inflammation. However, one limitation of using 4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide is that it has poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide. One area of interest is the development of more potent and selective TRPA1 antagonists, which could be used to further elucidate the role of TRPA1 in pain and inflammation. Another area of interest is the development of novel formulations of 4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide that improve its solubility and bioavailability, which could make it a more useful tool for studying pain and inflammation in vivo. Finally, there is interest in exploring the potential of 4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide as a therapeutic agent for the treatment of pain and inflammation in humans, although further research is needed to determine its safety and efficacy in this context.

Synthesis Methods

4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide can be synthesized using a multistep process that involves the reaction of various chemical intermediates. One method involves the reaction of 4-(4-methoxyphenyl)-1,2,5-oxadiazole-3-carboxylic acid with 1-bromo-4-butylcyclohexane in the presence of a coupling reagent. The resulting intermediate is then converted to 4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide through a series of additional reactions.

Scientific Research Applications

4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide has been extensively studied for its potential use as a pain-relieving medication. In particular, it has been investigated for its ability to block pain signals in the body by inhibiting the activity of TRP channels. TRP channels are ion channels that are involved in the transmission of pain signals in the body, and blocking their activity has been shown to have analgesic effects.

properties

Product Name

4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide

Molecular Formula

C20H27N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C20H27N3O3/c1-3-4-5-14-6-8-16(9-7-14)20(24)21-19-18(22-26-23-19)15-10-12-17(25-2)13-11-15/h10-14,16H,3-9H2,1-2H3,(H,21,23,24)

InChI Key

OQXLXTRKYDSJSR-UHFFFAOYSA-N

SMILES

CCCCC1CCC(CC1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OC

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.